N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide
CAS No.:
Cat. No.: VC13675542
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O |
|---|---|
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | N-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide |
| Standard InChI | InChI=1S/C11H18N4O/c1-8(2)14-11(16)9-5-12-6-10-3-4-13-15(10)7-9/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16) |
| Standard InChI Key | MJVXQZVWNARREL-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1CNCC2=CC=NN2C1 |
| Canonical SMILES | CC(C)NC(=O)C1CNCC2=CC=NN2C1 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1, diazepine-7-carboxamide, reflects its fused bicyclic architecture. The core structure consists of:
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A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms).
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A diazepine ring (a seven-membered ring containing two nitrogen atoms) .
The carboxamide group at position 7 and the isopropyl substituent on the nitrogen atom contribute to its stereoelectronic properties. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| SMILES | CC(C)NC(=O)C1CNCC2=CC=NN2C1 |
| InChIKey | MJVXQZVWNARREL-UHFFFAOYSA-N |
The fused ring system enables conformational flexibility, which is critical for interactions with biological targets .
Synthesis and Structural Elaboration
Synthetic Routes
The synthesis of pyrazolo-diazepine derivatives typically involves multi-step strategies. A scalable method reported by Natarajan et al. (2023) involves:
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Alkylation: Methyl pyrazole-3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propylamine.
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Cyclization: Deprotection of the Boc group induces ring closure to form the diazepine scaffold .
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Functionalization: Subsequent reductions (e.g., using borane) and protections (e.g., tert-butyloxycarbonyl) enable further derivatization .
Physicochemical Properties
Solubility and Stability
While explicit data for this compound is limited, structural analogs suggest:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capabilities of the carboxamide .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled temperatures (-20°C).
Partition Coefficients
Predicted logP values (∼1.5–2.0) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo-diazepines are explored as kinase inhibitors. For instance, WO2015144799A1 discloses derivatives inhibiting ROS1 tyrosine kinase, a target in non-small cell lung cancer . The isopropyl-carboxamide moiety may enhance binding affinity by occupying hydrophobic pockets in the kinase domain .
Protein-Protein Interaction (PPI) Modulation
The scaffold’s rigidity and hydrogen-bonding groups make it suitable for disrupting PPIs, such as those involving GPIbα or alpha-helix mimetics .
Applications in Drug Discovery
Lead Optimization
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Bioisosteric Replacements: The diazepine ring serves as a bioisostere for piperazine, improving metabolic stability .
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SAR Studies: Substituents at position 7 (e.g., carboxamide vs. carboxylate) modulate potency and selectivity .
Preclinical Development
While no clinical data exists for this specific compound, related analogs have advanced to preclinical trials for oncology and infectious diseases .
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